molecular formula C18H14O7 B14093005 4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid

4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B14093005
M. Wt: 342.3 g/mol
InChI Key: JCFLUFSBCWUMMK-UHFFFAOYSA-N
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Description

4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a hydroxy-methoxyphenyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzodioxole ring can also interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for diverse interactions with biological molecules, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

4-[3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl]-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C18H14O7/c1-23-10-2-3-13(15(20)8-10)14(19)6-4-11-12(18(21)22)5-7-16-17(11)25-9-24-16/h2-8,20H,9H2,1H3,(H,21,22)

InChI Key

JCFLUFSBCWUMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC3=C2OCO3)C(=O)O)O

Origin of Product

United States

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